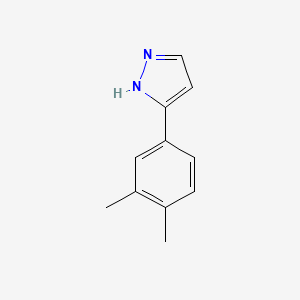

5-(3,4-dimethylphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEURCIFOCLJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: One-Pot, Two-Component Modular Synthesis

This method involves reacting hydrazones derived from aromatic aldehydes with substituted acetophenones or ketones to form 3,5-diarylpyrazoles, including the target compound.

- Hydrazones of aryl aldehydes and substituted acetophenones are reacted in ethanol.

- Acid catalysis with hydrochloric acid (HCl) facilitates the reaction.

- DMSO and iodine are added as oxidants to promote cyclization.

- Reflux conditions are maintained for approximately 1 hour, with reaction times optimized to prevent yield deterioration.

1. Mix 1.5 mmol of ketone hydrazone with 1.8 mmol of aldehyde hydrazone in ethanol.

2. Add 75 μL of HCl and reflux for 1 hour.

3. Introduce 6 mmol of DMSO and 0.15 mmol iodine.

4. Continue reflux, then cool, quench with sodium thiosulfate, and extract.

5. Purify via chromatography or crystallization.

- Yields of 30-50% for the pyrazole derivatives, including 5-(3,4-dimethylphenyl)-1H-pyrazole, have been reported.

- The method is efficient, modular, and adaptable to various substituted hydrazones, enabling diverse substitution patterns.

Data Table: Reaction Parameters for Hydrazone-Ketone Method

| Parameter | Conditions | Observation |

|---|---|---|

| Solvent | Ethanol | Good solubility, easy workup |

| Catalyst | Hydrochloric acid (HCl) | Facilitates cyclization |

| Oxidant | DMSO and iodine | Promotes oxidative cyclization |

| Reaction Time | 1 hour (reflux) | Optimal yield, longer times reduce yield |

| Yield | 30-50% | Moderate, depending on substituents |

Synthesis from Primary Amines and Diketones

Method B: Direct N-Substituted Pyrazoles from Primary Amines

This approach employs primary aliphatic or aromatic amines reacting with diketones under thermal conditions.

- Amine (e.g., 2,4,4-trimethylpentan-2-amine) and diketone (e.g., 2,4-pentanedione) are combined with O-(4-nitrobenzoyl)hydroxylamine.

- The mixture is heated at 85°C for 1.5 hours in DMF.

- Post-reaction workup involves extraction and chromatography.

- Synthesis of 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (compound 1b).

- Yields are typically around 38%, with the reaction favoring N-alkylation at the pyrazole nitrogen.

- This method is advantageous for synthesizing N-substituted pyrazoles with various alkyl groups.

Data Table: Amine-Diketone Pyrazole Synthesis

| Parameter | Conditions | Observation |

|---|---|---|

| Solvent | DMF | Good solubility |

| Temperature | 85°C | Efficient cyclization |

| Reaction Time | 1.5 hours | Moderate yields |

| Yield | ~38% | Variable with substituents |

Synthesis from Tosylhydrazones of α,β-Unsaturated Carbonyls

Method C: Microwave-Assisted, Solvent-Free Approach

This innovative method involves microwave irradiation of tosylhydrazones derived from α,β-unsaturated carbonyl compounds, leading to pyrazole derivatives, including those with the 3,4-dimethylphenyl group.

- Tosylhydrazones are irradiated under microwave conditions without additional solvents.

- Reaction times are typically short (minutes).

- The process is environmentally friendly and high-yielding.

- Yields are often high (>70%), with excellent regioselectivity.

- Suitable for synthesizing complex and functionalized pyrazoles efficiently.

Data Table: Microwave-Assisted Pyrazole Synthesis

| Parameter | Conditions | Observation |

|---|---|---|

| Microwave Power | Optimized for 300 W | Rapid reaction, high yields |

| Solvent | Solvent-free | Environmentally friendly |

| Reaction Time | 5-15 minutes | High efficiency |

| Yield | >70% | Excellent regioselectivity |

Alternative Routes and Fused Pyrazoles

Recent advances include the synthesis of fused pyrazole derivatives via multi-step processes involving heterocyclic coupling, often employing transition metal catalysis (e.g., ruthenium, iron) and multi-component reactions.

- These methods are tailored for complex molecules and often involve additional steps such as cyclization and functional group modifications.

- They are less direct but valuable for synthesizing derivatives with specific biological activities.

Summary of Key Data and Findings

| Method | Starting Materials | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Hydrazone-Ketone Coupling | Hydrazones of aldehydes and ketones | Reflux in ethanol, acid catalysis, oxidants | 30-50% | Modular, adaptable, suitable for substitution diversity |

| Amine-Diketone Condensation | Primary amines, diketones | Heating at 85°C in DMF | ~38% | N-alkylation, N-substituted pyrazoles |

| Microwave-Assisted Synthesis | Tosylhydrazones of α,β-unsaturated carbonyls | Microwave irradiation, solvent-free | >70% | Rapid, high-yield, environmentally friendly |

Final Remarks

The synthesis of this compound predominantly relies on hydrazone-based cyclizations and condensation reactions involving aromatic hydrazones, ketones, and primary amines. Recent advances emphasize environmentally friendly, high-yielding, and modular approaches, including microwave-assisted techniques and transition-metal catalysis, providing versatile routes for preparing this compound with high efficiency and structural diversity.

Scientific Research Applications

Chemical Structure and Synthesis

5-(3,4-Dimethylphenyl)-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves the condensation of 3,4-dimethylphenylhydrazine with appropriate carbonyl compounds. Various synthetic routes have been explored to enhance yield and selectivity, including regioselective reactions that allow for functionalization at different positions on the pyrazole ring .

Pharmacological Applications

1. Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have demonstrated potent anti-inflammatory properties. A study reported that derivatives synthesized from this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. For instance, compounds derived from this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM .

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and HCT116. These compounds were found to be effective against cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the pyrazole ring can enhance anticancer efficacy.

3. Antimicrobial Activity

this compound derivatives have been screened for antimicrobial activity against various bacterial strains and fungi. A notable study demonstrated that some synthesized compounds exhibited substantial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as new antimicrobial agents .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide and herbicide. Pyrazole derivatives are known for their effectiveness against a range of pests and pathogens, making them valuable in crop protection strategies. Research indicates that these compounds can disrupt pest metabolism or interfere with critical biological pathways in target organisms .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized based on this compound and tested for anti-inflammatory effects in a carrageenan-induced edema model in rats. Results indicated significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on human cancer cell lines revealed that specific modifications on the pyrazole ring led to enhanced inhibitory effects on cell proliferation. Notably, compounds with electron-donating groups showed increased potency against cancer cells.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Key Chemical Properties:

- Molecular Formula : C₁₁H₁₂N₂

- Molecular Weight : 172.23 g/mol (base structure; derivatives vary)

- Structural Features : The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is substituted with a dimethylphenyl group, introducing steric bulk and electron-donating methyl groups. Derivatives such as 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid (C₁₂H₁₂N₂O₂, MW = 216.24) and its carbohydrazide analog (C₁₂H₁₄N₄O, MW = 230.27) have been synthesized for enhanced reactivity or biological activity .

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Comparisons

The substituents on the pyrazole ring significantly influence physical properties such as melting points, solubility, and chromatographic behavior. Below is a comparison with structurally related compounds:

Notes:

Biological Activity

5-(3,4-Dimethylphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound this compound possesses a pyrazole ring substituted with a dimethylphenyl group. Its molecular formula is , and it has been characterized using various spectroscopic methods, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, a series of pyrazole derivatives were evaluated for their activity against various bacterial strains and fungi. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Antileishmanial Activity

A notable study focused on the antileishmanial activity of pyrazole derivatives against Leishmania major. Among the tested compounds, some exhibited IC values ranging from 34.79 to 43.55 μg/mL, demonstrating significant efficacy compared to the standard drug Glucantime (IC = 97.31 μg/mL). Molecular docking studies suggested that these compounds interact favorably with key residues in the active site of the target enzyme, which is crucial for developing new antileishmanial treatments .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted as a mechanism contributing to its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : It may bind to specific receptors influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(3,4-dimethylphenyl)-1H-pyrazole, and what are the critical reaction parameters?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine reacts with substituted chalcones or enones under acidic or basic conditions. Ethanol or methanol is often used as a solvent, and the reaction is monitored via TLC for completion. Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize by-products like unreacted hydrazine or dimerization products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the substitution pattern and aromatic proton environments. For example, the deshielded protons adjacent to the dimethylphenyl group appear as distinct signals .

- FT-IR : Identifies functional groups such as N-H stretches (3100–3300 cm) and C=N/C=C vibrations (1500–1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What are the common impurities in the synthesis of this compound, and how are they detected?

Impurities often arise from incomplete cyclization (e.g., open-chain hydrazones) or side reactions (e.g., oxidation products). HPLC with UV detection or GC-MS is used for impurity profiling. Crystallization in ethanol or acetonitrile can isolate the pure compound .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., carbonic anhydrases or kinases). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include poor crystal quality due to flexible substituents or disorder in the dimethylphenyl group. Using SHELXL for refinement, researchers apply restraints to atomic displacement parameters and employ twin refinement for twinned crystals. ORTEP-3 visualizes thermal ellipsoids to validate molecular geometry .

Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence reactivity?

The methyl groups introduce steric hindrance, slowing nucleophilic attacks at the pyrazole ring. Electron-donating methyl substituents increase electron density at the phenyl ring, enhancing electrophilic substitution at the para position. This is confirmed via comparative Hammett studies with substituted analogs .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or conformational dynamics. Using Gaussian 09 with the IEFPCM solvent model improves agreement between DFT-predicted and experimental shifts. X-ray crystallography provides ground-truth structural validation .

Q. How to design a multi-step synthesis pathway incorporating this compound as an intermediate?

Example pathway:

- Step 1: Synthesize 3,4-dimethylacetophenone via Friedel-Crafts acylation.

- Step 2: Condense with ethyl acetoacetate to form a chalcone derivative.

- Step 3: Cyclize with hydrazine hydrate in ethanol under reflux.

- Step 4: Functionalize the pyrazole via Suzuki coupling or nucleophilic substitution .

Q. What role do transition-metal catalysts play in optimizing pyrazole synthesis?

Catalysts like Cu(I) or Pd(0) enhance cross-coupling reactions for introducing aryl/heteroaryl groups. For example, Suzuki-Miyaura coupling with Pd(PPh) enables regioselective functionalization at the pyrazole’s 1-position .

Q. How are solvent and temperature optimized for large-scale synthesis?

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates at elevated temperatures (100–120°C). Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.